N-(1,2-oxazol-3-yl)-5-propylthiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-5-propylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-3-9-6-8(7-16-9)11(14)12-10-4-5-15-13-10/h4-7H,2-3H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBSLJUHEZSHAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-oxazol-3-yl)-5-propylthiophene-3-carboxamide typically involves the formation of the oxazole ring followed by its attachment to the thiophene ring. One common method involves the cyclization of an appropriate precursor, such as a nitrile oxide, with a thiophene derivative under controlled conditions . The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1,2-oxazol-3-yl)-5-propylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like bromine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
N-(1,2-oxazol-3-yl)-5-propylthiophene-3-carboxamide has shown promise in drug development due to its potential biological activity. Research indicates that it may serve as a lead compound for:
- Anticancer Agents : Preliminary studies suggest that compounds with similar structures exhibit cytotoxicity against various cancer cell lines.
- Anti-inflammatory Drugs : The compound's ability to interact with inflammatory pathways makes it a candidate for further exploration in treating inflammatory diseases.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Oxazole Derivative A | Anticancer | |
| Thiophene-Based Compound B | Anti-inflammatory | |
| Propylthiophene Analog C | Antimicrobial |
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its potential uses include:
- Organic Light Emitting Diodes (OLEDs) : The compound can be incorporated into OLED architectures to improve light emission efficiency.
- Organic Photovoltaics (OPVs) : Its electronic properties may enhance charge transport in photovoltaic devices.
Table 2: Performance Metrics in Organic Electronics
Case Study 1: Anticancer Activity
A study conducted on the anticancer properties of thiophene derivatives showed that this compound exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, providing a promising avenue for further drug development.
Case Study 2: Anti-inflammatory Properties
In another investigation, the compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a dose-dependent reduction in cytokine levels, suggesting its potential as an anti-inflammatory agent. Further research is warranted to explore its efficacy in vivo.
Mechanism of Action
The mechanism by which N-(1,2-oxazol-3-yl)-5-propylthiophene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, disrupting key biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features
The compound is compared to N,N-dimethyl-5-(3-{2-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenoxy}propyl)-1,2-oxazole-3-carboxamide (hereafter referred to as Compound A), a structurally related molecule documented in the RCSB PDB database .
Table 1: Structural and Physicochemical Comparison
Electronic and Steric Effects
- Thiophene vs. Phenoxy-Oxadiazole: The thiophene core in the target compound contributes electron-rich aromaticity, whereas Compound A’s phenoxy-oxadiazole system introduces electron-withdrawing effects from the oxadiazole and trifluoromethyl groups. This difference may influence binding affinities in biological targets or charge transport in materials applications .
- Propyl Chain vs. In contrast, Compound A’s trifluoromethyl group increases metabolic stability and electronegativity, which is advantageous in drug design .
Crystallographic and Hydrogen Bonding Analysis
Crystallographic tools such as SHELXL and SIR97 are critical for resolving the hydrogen bonding networks in these compounds. The target compound’s carboxamide group likely forms N–H···O/N hydrogen bonds, similar to Compound A.
Table 2: Predicted Hydrogen Bonding Patterns
Physicochemical Implications
- Solubility: The target compound’s lower molecular weight and thiophene core may improve aqueous solubility compared to Compound A’s bulkier trifluoromethyl-phenoxy system.
- Thermal Stability : The rigid oxadiazole ring in Compound A could enhance thermal stability, whereas the propyl-thiophene system may introduce conformational flexibility .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1,2-oxazol-3-yl)-5-propylthiophene-3-carboxamide, and how are reaction conditions optimized?
- Methodology :
-
Step 1 : The oxazole ring is typically synthesized via cyclization of precursors such as nitriles and hydroxylamine derivatives under reflux in solvents like ethanol or DMF .
-
Step 2 : The thiophene-carboxamide moiety is introduced via amide coupling using carbodiimide reagents (e.g., EDC/HOBt) at 0–25°C .
-
Optimization : Ultrasound-assisted methods can reduce reaction time by 40–60% and improve yields (e.g., from 65% to 85%) compared to traditional heating .
- Key Parameters :
| Parameter | Traditional Method | Ultrasound-Assisted Method |
|---|---|---|
| Reaction Time | 12–24 hours | 2–4 hours |
| Yield | 60–70% | 80–90% |
| Solvent | DMF/EtOH | DMF/EtOH |
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate the oxazole (δ 8.1–8.3 ppm) and thiophene (δ 6.8–7.2 ppm) moieties .
- High-Performance Liquid Chromatography (HPLC) : A C18 column with acetonitrile/water (70:30) mobile phase at 1.0 mL/min ensures >95% purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 291.0845 for C₁₂H₁₃N₂O₂S) .
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme inhibition : Testing against cyclooxygenase-2 (COX-2) or kinases via fluorescence-based assays .
- Solubility : Measured in PBS (pH 7.4) using UV-Vis spectroscopy; typical solubility <50 µg/mL necessitates DMSO stock solutions .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in biological activity data across studies?
- Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding affinities to targets like COX-2. Discrepancies may arise from protonation states or solvation models .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity differences between analogs .
- SAR Analysis : Comparing substituent effects (e.g., propyl vs. methyl groups on thiophene) rationalizes potency variations .
Q. What strategies mitigate side reactions during large-scale synthesis?
- Temperature Control : Maintaining ≤60°C prevents oxazole ring decomposition .
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in thiophene functionalization .
- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) removes by-products like unreacted carboxamide precursors .
Q. How do solvent polarity and pH influence the compound’s stability in biological assays?
- Stability Study Design :
- Solvent Effects : In polar solvents (e.g., DMSO), the compound shows 90% stability over 72 hours vs. 60% in aqueous buffers due to hydrolysis .
- pH Dependence : Degradation accelerates at pH <5 (e.g., gastric conditions), with a half-life of 2 hours vs. 24 hours at pH 7.4 .
- Mitigation : Use lyophilized storage and buffer additives (e.g., 1% BSA) to enhance stability .
Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others show no effect?
- Hypothesis : Variations in cell models (e.g., RAW 264.7 macrophages vs. primary monocytes) or assay endpoints (e.g., IL-6 vs. TNF-α suppression) .
- Resolution : Standardize assays across labs and validate with positive controls (e.g., dexamethasone) .
Q. How to address conflicting data on metabolic stability in hepatic microsomes?
- Methodological Factors :
- Microsome Source : Rat vs. human liver microsomes exhibit differing CYP450 isoform activity .
- Incubation Time : Longer incubation (≥60 min) may overestimate degradation due to nonspecific binding .
- Recommendation : Use pooled human microsomes and LC-MS/MS for precise metabolite quantification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
